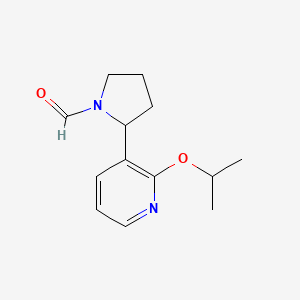

2-(2-Isopropoxypyridin-3-yl)pyrrolidine-1-carbaldehyde

Description

2-(2-Isopropoxypyridin-3-yl)pyrrolidine-1-carbaldehyde is a heterocyclic compound featuring a pyrrolidine ring fused with a pyridine moiety substituted with an isopropoxy group. The aldehyde functional group at the pyrrolidine nitrogen enhances its reactivity, making it a versatile intermediate in organic synthesis and medicinal chemistry.

Properties

Molecular Formula |

C13H18N2O2 |

|---|---|

Molecular Weight |

234.29 g/mol |

IUPAC Name |

2-(2-propan-2-yloxypyridin-3-yl)pyrrolidine-1-carbaldehyde |

InChI |

InChI=1S/C13H18N2O2/c1-10(2)17-13-11(5-3-7-14-13)12-6-4-8-15(12)9-16/h3,5,7,9-10,12H,4,6,8H2,1-2H3 |

InChI Key |

ZRRJAYJZGRUHCX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=C(C=CC=N1)C2CCCN2C=O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-(2-Isopropoxypyridin-3-yl)pyrrolidine-1-carbaldehyde can be achieved through various synthetic routes. One common method involves the ring contraction and deformylative functionalization of piperidine derivatives . This process includes the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring high purity and yield.

Chemical Reactions Analysis

2-(2-Isopropoxypyridin-3-yl)pyrrolidine-1-carbaldehyde undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, where various substituents can be introduced.

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity

Research indicates that compounds similar to 2-(2-Isopropoxypyridin-3-yl)pyrrolidine-1-carbaldehyde can act as modulators of the phosphoinositide 3-kinase (PI3-K) pathway, which is crucial in cancer biology. Inhibitors targeting PI3-K are being investigated for their ability to treat various cancers by preventing abnormal cell growth . The compound's structural characteristics suggest it may exhibit similar inhibitory effects, making it a candidate for further development in oncology.

GPR120 Agonism

The compound has potential as a GPR120 agonist, which is relevant for treating metabolic disorders such as type 2 diabetes and obesity. GPR120 agonists have been shown to improve insulin sensitivity and exhibit anti-inflammatory properties, making them attractive for developing therapies aimed at metabolic syndrome and related conditions .

Mechanistic Insights

Binding Affinity Studies

Investigations into the binding affinity of 2-(2-Isopropoxypyridin-3-yl)pyrrolidine-1-carbaldehyde to various biological targets, including enzymes and receptors, are essential for understanding its therapeutic potential. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be employed to evaluate these interactions.

Case Studies

In Vivo Efficacy in Animal Models

In preclinical studies, compounds structurally related to 2-(2-Isopropoxypyridin-3-yl)pyrrolidine-1-carbaldehyde have demonstrated significant efficacy in reducing tumor burden in mouse models of cancer. For instance, a related pyrrolidine derivative showed a marked decrease in tumor size when administered at specific dosages over a defined treatment period .

Pharmacokinetic Properties

Pharmacokinetic studies reveal that modifications to the molecular structure can enhance bioavailability and metabolic stability. For example, the introduction of isopropoxy groups has been linked to improved solubility and absorption profiles, which are critical for effective drug formulation .

Comparative Analysis of Related Compounds

| Compound Name | Application Area | Key Findings |

|---|---|---|

| 2-(6-Isopropoxypyridin-3-yl)pyrrolidine-1-carbaldehyde | Anticancer | Inhibits PI3-K pathway; reduces tumor growth |

| Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines | Macrofilaricides | Effective against filarial infections |

| Biaryl derivatives | GPR120 Agonist | Improves insulin resistance; anti-inflammatory |

Mechanism of Action

The mechanism of action of 2-(2-Isopropoxypyridin-3-yl)pyrrolidine-1-carbaldehyde involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidine ring and the aldehyde functional group play crucial roles in its binding affinity and reactivity. The compound may inhibit specific enzymes or modulate receptor activity, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness can be contextualized by comparing it with three classes of analogs:

Pyridine Derivatives with Alkoxy Substitutions

- 3-(2-Amino-5-iodopyridin-3-yl)propan-1-ol (CAS: Catalog of Pyridine Compounds, p. 172 ): This compound shares a pyridine core but replaces the isopropoxy group with an amino-iodo substituent and lacks the pyrrolidine-aldehyde moiety.

Pyrrolidine-1-carbaldehyde Derivatives

- Pyrrolidine-1-carbaldehyde (Compound 3q’ ): A simpler analog lacking the pyridine substituent, this compound exhibits reduced aromatic stabilization and fewer hydrogen-bonding sites.

Piperidine-Azepane Hybrids

- 2-(6-(Azepan-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde (CAS: 1352494-03-1 ):

This analog substitutes pyrrolidine with a piperidine ring and introduces an azepane group. The larger ring systems (piperidine: 6-membered, azepane: 7-membered) confer distinct conformational preferences compared to the 5-membered pyrrolidine in the target compound. Piperidine’s reduced ring strain may enhance thermal stability, while azepane’s flexibility could improve solubility.

Structural and Functional Data Table

| Compound | Core Structure | Key Substituents | Molecular Weight (g/mol) | Notable Properties |

|---|---|---|---|---|

| 2-(2-Isopropoxypyridin-3-yl)pyrrolidine-1-carbaldehyde | Pyrrolidine + Pyridine | 2-Isopropoxy, 1-carbaldehyde | ~262.3 (estimated) | High reactivity (aldehyde), moderate lipophilicity |

| 3-(2-Amino-5-iodopyridin-3-yl)propan-1-ol | Pyridine | 2-Amino-5-iodo, 3-propanol | ~280.1 (estimated) | Halogen bonding potential, polar |

| Pyrrolidine-1-carbaldehyde | Pyrrolidine | 1-carbaldehyde | 99.1 | Simple aldehyde reactivity |

| 2-(6-(Azepan-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde | Piperidine + Pyridine | 6-Azepane, 1-carbaldehyde | ~291.4 (estimated) | Enhanced solubility, thermal stability |

Research Findings and Implications

- Reactivity : The aldehyde group in 2-(2-Isopropoxypyridin-3-yl)pyrrolidine-1-carbaldehyde facilitates nucleophilic additions (e.g., Grignard reactions) and condensations, unlike the iodinated analog, which is more suited for cross-coupling reactions .

- The isopropoxy group may enhance membrane permeability compared to bulkier substituents.

- Crystallographic Analysis : Tools like Mercury CSD 2.0 could elucidate packing patterns and intermolecular interactions (e.g., C-H···O bonds involving the aldehyde group), differentiating it from analogs like the piperidine-azepane hybrid .

Biological Activity

2-(2-Isopropoxypyridin-3-yl)pyrrolidine-1-carbaldehyde is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, exploring mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula with a molecular weight of approximately 234.29 g/mol. Its structure includes a pyrrolidine ring, an isopropoxy group, and a pyridine moiety, which contribute to its unique chemical properties and biological interactions .

Mechanisms of Biological Activity

Research indicates that compounds with similar structural features often exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the pyrrolidine and pyridine rings may facilitate interactions with biological targets such as enzymes and receptors.

Antimicrobial Activity

Studies have demonstrated that pyrrolidine derivatives can inhibit the growth of certain bacterial strains. For instance, pyrrolidine-2,3-diones have shown potent antibacterial activity against Pseudomonas aeruginosa, a common pathogen associated with infections . The mechanism involves targeting penicillin-binding proteins (PBPs), crucial for bacterial cell wall synthesis.

Potential in Cancer Therapy

The compound's structural components suggest potential activity against cancer cells. Similar compounds have been reported to modulate pathways involved in cell proliferation and apoptosis. For example, inhibitors targeting the phosphoinositide 3-kinase (PI3K) pathway have been linked to reduced tumor growth .

Research Findings and Case Studies

Several studies have explored the biological effects of related compounds, providing insights into the potential applications of 2-(2-Isopropoxypyridin-3-yl)pyrrolidine-1-carbaldehyde.

Table 1: Summary of Biological Activities

Case Study: Antibacterial Activity

In a focused study on pyrrolidine derivatives, researchers screened a library of compounds for their ability to inhibit Pseudomonas aeruginosa. The results indicated that specific modifications to the pyrrolidine scaffold enhanced antibacterial efficacy. Notably, compounds exhibiting halogen substitutions showed improved potency against resistant strains .

Q & A

Q. What are the key considerations for synthesizing 2-(2-Isopropoxypyridin-3-yl)pyrrolidine-1-carbaldehyde in a laboratory setting?

- Methodological Answer : Synthesis requires careful control of reaction conditions. For aldehyde functionalization, use anhydrous solvents (e.g., dichloromethane) and catalysts like NaOH for deprotonation . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product from byproducts. Monitor reaction progress using TLC and confirm purity (>95%) via HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should conflicting spectral data be addressed?

- Methodological Answer : Use 1H/13C-NMR to confirm pyrrolidine and pyridine ring connectivity, IR for aldehyde C=O stretching (~1700 cm⁻¹), and HRMS for molecular ion validation. If NMR signals overlap (e.g., pyrrolidine protons), employ 2D-COSY or NOESY for resolution. Cross-validate with elemental analysis to resolve discrepancies .

Q. What safety protocols are critical when handling this compound, especially regarding acute toxicity risks?

- Methodological Answer : Wear nitrile gloves, chemical-resistant lab coats, and goggles. Use fume hoods to prevent inhalation of vapors. In case of skin contact, rinse immediately with water and seek medical advice. Store in airtight containers at 2–8°C, away from oxidizers .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound while minimizing byproduct formation during aldehyde functionalization?

- Methodological Answer : Optimize stoichiometry (e.g., 1.2:1 ratio of aldehyde precursor to isopropoxypyridine derivative) and reaction temperature (25–40°C). Use catalytic Pd(OAc)₂ to enhance coupling efficiency. Employ Design of Experiments (DoE) to test variables (pH, solvent polarity) and reduce side reactions like over-oxidation .

Q. What strategies are recommended for ensuring the long-term stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation pathways. Use argon-filled vials to prevent oxidation. Lyophilization improves stability for hygroscopic batches. Monitor degradation via LC-MS to identify impurities (e.g., pyrrolidine ring-opening products) .

Q. How should researchers address contradictions between theoretical predictions and experimental results in the compound’s reactivity?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to model transition states for nucleophilic attacks on the aldehyde group. Compare experimental kinetic data (e.g., Arrhenius plots) with computational barriers. Adjust solvent polarity parameters in simulations to align with observed reactivity .

Q. What advanced computational methods can resolve ambiguities in the stereochemical configuration of this compound?

- Methodological Answer : Use VCD (Vibrational Circular Dichroism) or ECD (Electronic Circular Dichroism) to assign absolute configuration. Pair with X-ray crystallography if single crystals are obtainable. For dynamic stereochemistry, apply MD simulations to assess conformational flexibility .

Data Contradiction Analysis

Q. How to interpret conflicting LC-MS and NMR data for impurities in synthesized batches?

- Methodological Answer : LC-MS may detect trace impurities (e.g., oxidation byproducts) not visible in NMR. Enrich impurities via preparative TLC and re-analyze with high-sensitivity NMR (600 MHz). Use spiking experiments with suspected impurities (e.g., isopropoxy-group cleavage products) to confirm identity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.